molecular formula C8H10BrNO2 B13547675 (r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol

(r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol

Cat. No.: B13547675
M. Wt: 232.07 g/mol
InChI Key: UUOKNTITOGGBKD-ZETCQYMHSA-N
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Description

®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom at the second position and an amino-hydroxyethyl group at the fourth position on the phenol ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol typically involves the bromination of a suitable phenol derivative followed by the introduction of the amino-hydroxyethyl group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The subsequent step involves the reaction of the brominated intermediate with an appropriate amino alcohol under basic conditions to introduce the amino-hydroxyethyl group.

Industrial Production Methods

Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The amino-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is unique due to the specific positioning of the bromine atom and the amino-hydroxyethyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

UUOKNTITOGGBKD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Br)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)O

Origin of Product

United States

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